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molecular formula C16H22N2O4 B140995 Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate CAS No. 148148-48-5

Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate

Cat. No. B140995
M. Wt: 306.36 g/mol
InChI Key: XVSOLNIURSFPEU-UHFFFAOYSA-N
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Patent
US08492550B2

Procedure details

A solution of benzyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (5.0 g, 16.32 mmol) in absolute EtOH (75 mL) was charged with 10% Pd-carbon (500 mg). The flask was evacuated and backfilled with hydrogen. The mixture was stirred for 60 h under 1 atmosphere of hydrogen (latex balloon). The catalyst was removed by filtration and the filtrate concentrated and azeotroped twice with MeOH (50 mL) to give the title compound (2.6 g, 15.10 mmol, 92% yield) as a pale yellow oil. LC-MS: (Waters Sunfire C18 4.6 mm×30 mm). 313.20, [M+H]; tR=0.12 min; 2 min gradient from 10/90/0.1 MeOH/H2O/TFA to 90/10/0.1 MeOH/H2O/TFA at 5 mL/min flow rate. 1H-NMR (400 MHz, CDCl3) δ ppm 3.65 (3H, s), 3.12 (3H, s), 3.08 (2H, dt, J=12.59, 3.27 Hz), 2.76 (1H, s), 2.61 (2H, td, J=12.21, 3.27 Hz), 1.57-1.69 (5H, m).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Pd carbon
Quantity
500 mg
Type
catalyst
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][N:3]([CH3:22])[C:4]([CH:6]1[CH2:11][CH2:10][N:9](C(OCC2C=CC=CC=2)=O)[CH2:8][CH2:7]1)=[O:5]>CCO.[Pd].[C]>[CH3:1][O:2][N:3]([CH3:22])[C:4]([CH:6]1[CH2:7][CH2:8][NH:9][CH2:10][CH2:11]1)=[O:5] |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CON(C(=O)C1CCN(CC1)C(=O)OCC1=CC=CC=C1)C
Name
Quantity
75 mL
Type
solvent
Smiles
CCO
Name
Pd carbon
Quantity
500 mg
Type
catalyst
Smiles
[Pd].[C]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 60 h under 1 atmosphere of hydrogen (latex balloon)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was evacuated
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
CUSTOM
Type
CUSTOM
Details
azeotroped twice with MeOH (50 mL)

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
product
Smiles
CON(C(=O)C1CCNCC1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 15.1 mmol
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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